Superior Systemic Exposure in Humans: Dihydroberberine 100 mg vs. Berberine 500 mg
In a randomized, double-blind, crossover pilot trial in healthy human subjects, a 100 mg dose of dihydroberberine (D100) resulted in a significantly greater area under the curve (AUC) for berberine plasma concentration compared to a 500 mg dose of standard berberine (B500) [1]. This demonstrates that a 5-fold lower dose of dihydroberberine achieves superior systemic exposure relative to native berberine.
| Evidence Dimension | Berberine Plasma AUC (ng/mL × 120 min) |
|---|---|
| Target Compound Data | Dihydroberberine 100 mg: 284.4 ± 115.9 |
| Comparator Or Baseline | Berberine 500 mg: 42.3 ± 17.6 |
| Quantified Difference | ~6.7-fold higher AUC for DHB at 1/5 the dose |
| Conditions | Human subjects (n=5), oral ingestion with standardized meal, venous blood sampling over 120 minutes |
Why This Matters
This evidence directly addresses the primary limitation of berberine research—poor bioavailability—and provides quantitative justification for selecting dihydroberberine for in vivo metabolic studies where achieving relevant systemic concentrations is critical.
- [1] Moon JM, et al. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. Nutrients. 2021 Dec 28; 14(1):124. View Source
